2-(Benzylthio)-1-(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride
CAS No.: 1216553-69-3
Cat. No.: VC7087180
Molecular Formula: C23H25ClFN3OS2
Molecular Weight: 478.04
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1216553-69-3 |
|---|---|
| Molecular Formula | C23H25ClFN3OS2 |
| Molecular Weight | 478.04 |
| IUPAC Name | 2-benzylsulfanyl-1-[4-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]ethanone;hydrochloride |
| Standard InChI | InChI=1S/C23H24FN3OS2.ClH/c24-20-8-6-19(7-9-20)21-16-30-22(25-21)14-26-10-12-27(13-11-26)23(28)17-29-15-18-4-2-1-3-5-18;/h1-9,16H,10-15,17H2;1H |
| Standard InChI Key | XHZNQHZJKXQIFU-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1CC2=NC(=CS2)C3=CC=C(C=C3)F)C(=O)CSCC4=CC=CC=C4.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a central piperazine ring (C4H10N2) linked to a 4-(4-fluorophenyl)thiazole moiety via a methyl group. The piperazine’s nitrogen atom is acylated by a 2-(benzylthio)ethanone group, forming the ketone functionality. The hydrochloride salt enhances water solubility, though experimental solubility data remain unreported. Key structural attributes include:
| Property | Value/Description |
|---|---|
| IUPAC Name | 2-benzylsulfanyl-1-[4-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]ethanone;hydrochloride |
| SMILES | C1CN(CCN1CC2=NC(=CS2)C3=CC=C(C=C3)F)C(=O)CSCC4=CC=CC=C4.Cl |
| Molecular Weight | 478.04 g/mol |
| XLogP3-AA (Predicted) | 4.3 (Hydrophobic due to aryl and thioether groups) |
The fluorophenyl-thiazole component contributes to π-π stacking interactions in biological targets, while the piperazine improves solubility and pharmacokinetics .
Synthetic Pathways and Optimization
Key Synthesis Steps
The synthesis likely involves multi-step coupling reactions, as inferred from analogous piperazine-thiazole derivatives :
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Thiazole Ring Formation: Cyclization of 4-fluorophenylthioamide with α-haloketones yields the 4-(4-fluorophenyl)thiazole core.
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Piperazine Functionalization: N-alkylation of piperazine with a chloromethyl-thiazole intermediate attaches the heterocycle.
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Acylation: Reaction of the piperazine’s secondary amine with 2-(benzylthio)acetyl chloride forms the ethanone linkage.
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Salt Formation: Treatment with HCl in a polar solvent produces the hydrochloride salt .
Challenges in Synthesis
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Low Solubility: The hydrophobic benzylthio and fluorophenyl groups may necessitate polar aprotic solvents (e.g., DMF, DMSO) during reactions.
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Purification: Column chromatography or recrystallization is required to isolate the hydrochloride salt, given the absence of solubility data.
Mechanistic Insights and Biological Activity
Putative Targets
The compound’s structure suggests dual activity:
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Thiazole-Piperazine Motif: Often associated with kinase inhibition (e.g., JAK2, EGFR) and antimicrobial effects .
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Benzylthioether Group: Enhances membrane permeability and may modulate redox pathways via thiol-disulfide exchange.
Structure-Activity Relationships (SAR)
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Fluorine Substituent: The para-fluorine on the phenyl ring increases metabolic stability and target affinity by reducing cytochrome P450-mediated oxidation.
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Piperazine Spacer: Adjusts conformational flexibility, optimizing interactions with G-protein-coupled receptors (GPCRs) or ion channels .
Research Gaps and Future Directions
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Solubility and Bioavailability: Empirical studies are needed to assess pharmacokinetic parameters.
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Target Identification: High-throughput screening against kinase or GPCR panels would clarify mechanisms.
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Toxicology: Acute and chronic toxicity profiles remain uncharacterized.
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